Ret-IN-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ret-IN-25 is a compound known for its anticancer properties, specifically as a RET kinase inhibitor. It has shown efficacy against medullary thyroid carcinoma, with half-maximal inhibitory concentrations (IC50) of 3.6 μM at 3 days and 3.0 μM at 6 days in TT (C634R) medullary thyroid carcinoma cells .
準備方法
The synthesis of Ret-IN-25 involves the creation of thieno[3,2-c]quinoline compounds. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the thieno[3,2-c]quinoline core structure . Industrial production methods are not publicly detailed, but they likely involve standard organic synthesis techniques and purification processes.
化学反応の分析
Ret-IN-25 undergoes various chemical reactions typical of kinase inhibitors. These include:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not detailed.
Reduction: Similar to oxidation, reduction reactions are possible but not specifically documented.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups. Common reagents and conditions for these reactions are not explicitly mentioned in the literature.
科学的研究の応用
Ret-IN-25 has several scientific research applications, particularly in the field of oncology:
Chemistry: Used as a model compound for studying kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways involving RET kinase.
Medicine: Explored as a potential therapeutic agent for treating medullary thyroid carcinoma and other RET-dependent cancers.
Industry: Utilized in the development of new anticancer drugs and therapies.
作用機序
Ret-IN-25 exerts its effects by inhibiting the activity of the RET kinase. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, particularly in cancer cells. The molecular targets include the RET kinase itself, and the pathways involved are primarily the PI3K/AKT, RAS/RAF, MAPK, and PLCγ pathways .
類似化合物との比較
Ret-IN-25 is compared with other RET kinase inhibitors such as selpercatinib and pralsetinib. These compounds also target the RET kinase but may differ in their efficacy, toxicity profiles, and specific applications. This compound is unique in its specific structure and the particular cancer cell lines it targets . Similar compounds include:
- Selpercatinib
- Pralsetinib
- Cabozantinib
- Vandetanib
特性
分子式 |
C22H17N3O5S |
---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
ethyl 3-[(4-methylbenzoyl)amino]-8-nitrothieno[3,2-c]quinoline-2-carboxylate |
InChI |
InChI=1S/C22H17N3O5S/c1-3-30-22(27)20-18(24-21(26)13-6-4-12(2)5-7-13)16-11-23-17-9-8-14(25(28)29)10-15(17)19(16)31-20/h4-11H,3H2,1-2H3,(H,24,26) |
InChIキー |
DJUVEFGKMOGMIX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=CN=C3C=CC(=CC3=C2S1)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。